Retained Potency Against the V804M Gatekeeper Mutation
Ret-IN-22 (compound 17b) demonstrates a balanced and potent inhibitory profile against both wild-type RET and the V804M gatekeeper mutant [1]. This is a critical point of differentiation from the clinically approved second-generation inhibitor Selpercatinib, against which it is compared [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | RET-WT: 20.9 nM; RET-V804M: 18.3 nM [1] |
| Comparator Or Baseline | Selpercatinib: RET-WT IC50 = 14.0 nM; RET-V804M IC50 = 24.1 nM |
| Quantified Difference | Ret-IN-22 exhibits comparable potency on RET-WT and a 1.3-fold improvement in potency against the V804M mutant relative to Selpercatinib. |
| Conditions | Biochemical kinase inhibition assays. |
Why This Matters
Maintained or improved potency against the V804M gatekeeper mutation is essential for research models of acquired resistance to first-generation RET inhibitors.
- [1] Wu K, He R, Li Z, Qiu K, Xiao G, Peng L, Meng X, Zheng C, Zhang Z, Cai Q. Discovery of 3,5-diaryl-1H-pyrazol-based ureas as potent RET inhibitors. Eur J Med Chem. 2023 May 5;251:115237. View Source
